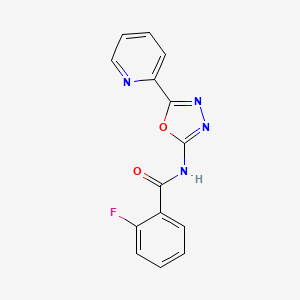

2-fluoro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-fluoro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN4O2/c15-10-6-2-1-5-9(10)12(20)17-14-19-18-13(21-14)11-7-3-4-8-16-11/h1-8H,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJOUOUBWHAXPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the pyridinyl group: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the oxadiazole ring.

Formation of the benzamide: This involves the reaction of the fluorinated oxadiazole-pyridine intermediate with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of more cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacophore in drug design. Research indicates it may exhibit anti-inflammatory and anticancer properties . The oxadiazole moiety is known for its biological activity, making derivatives like this compound promising candidates for further development in cancer therapy .

Biological Studies

In biological research, 2-fluoro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide is utilized to study enzyme inhibition and receptor binding . The presence of the fluorine atom enhances hydrogen bonding capabilities, which is crucial for interactions with biological macromolecules. Its ability to engage in π–π stacking interactions further stabilizes its binding to target enzymes and receptors .

Materials Science

The compound's unique structural features are also being explored for developing novel materials with specific electronic or photonic properties. The integration of such compounds into materials science could lead to advancements in electronic devices or sensors.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with oxadiazole derivatives:

- Anticancer Activity : A study showcased various substituted oxadiazol derivatives exhibiting significant anticancer activity against multiple cell lines . This suggests that compounds like this compound could be potent candidates for further exploration.

- Enzyme Inhibition Studies : Research indicated that derivatives of oxadiazoles could inhibit key enzymes involved in cancer progression . This positions the compound as a valuable tool for understanding enzyme interactions.

- Material Development : Investigations into the electronic properties of similar compounds have demonstrated potential applications in developing advanced materials for electronics .

Mechanism of Action

The mechanism of action of 2-fluoro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the oxadiazole ring provides rigidity and planarity, facilitating binding to target molecules. The pyridinyl group can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituent variations. Key comparisons include:

Key Observations :

- Pyridine vs. Cyclohexyl : The pyridin-2-yl group (target compound) may improve solubility and target specificity compared to cyclohexyl (54, ), which is bulkier and more lipophilic.

- Fluorine Positioning: 2-Fluoro substitution (target compound) vs.

- Sulfamoyl Additions : Compounds like LMM5 and TAS1553 incorporate sulfamoyl/sulfonamide groups, expanding interactions with charged residues in enzymatic pockets .

Physicochemical and Drug-Likeness Properties

- In contrast, bulky substituents (e.g., cyclohexyl in 54) may increase log P, reducing solubility .

- Synthetic Feasibility : Compounds in and were synthesized via coupling reactions (e.g., using 4B catalyst and pyridine), yielding high purity (>95%) . The target compound likely follows similar protocols.

Case Study: Thiadiazole vs. Oxadiazole Analogues

- The 2-fluorobenzamide moiety is retained, but biological data for 4d are unavailable .

Biological Activity

2-fluoro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide is an organic compound characterized by its unique structural features, including a fluorine atom, a pyridinyl group, and an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.

Chemical Structure

The molecular formula of this compound is . The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | |

| InChI | InChI=1S/C14H9FN4O2/c15-10-6-2-1-5-9(10)12(20)17-14-19-18-13(21-14)11-7-3-4-8-16-11/h1-8H,(H,17,19,20) |

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The presence of the fluorine atom enhances hydrogen bonding capabilities, while the oxadiazole ring contributes to the rigidity and planarity necessary for effective binding to target enzymes and receptors. The pyridinyl group can facilitate π–π stacking interactions, further stabilizing the binding process.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to 1,3,4-oxadiazole derivatives. For instance:

-

Cytotoxicity : Compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 and U937. The IC50 values for these compounds ranged from sub-micromolar to micromolar concentrations .

Cell Line IC50 (µM) MCF7 0.65 U937 1.75 A549 0.12 - Mechanism of Action : Flow cytometry assays revealed that these compounds induce apoptosis in cancer cells by increasing p53 expression levels and activating caspase pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

-

Inhibition against Bacteria and Fungi : Similar oxadiazole derivatives have shown effectiveness against common pathogens like Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the phenyl ring can enhance this activity .

Pathogen Activity Staphylococcus aureus Effective Escherichia coli Effective Candida albicans Moderate

Case Studies

Recent studies have focused on modifying the structure of benzamides linked with pyridine and oxadiazole to optimize their biological activity:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-fluoro-N-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves three key steps:

- Hydrazide Formation : Reacting a substituted benzoic acid (e.g., 2-fluorobenzoic acid) with hydrazine to form the corresponding hydrazide .

- Oxadiazole Cyclization : Treating the hydrazide with cyanogen bromide (BrCN) in methanol to generate the 1,3,4-oxadiazole ring .

- Coupling Reaction : Reacting the oxadiazole-2-amine intermediate with a benzoyl chloride derivative (e.g., pyridin-2-yl-substituted acid chloride) in the presence of a base like sodium hydride (NaH) in dry THF .

- Key Parameters : Reaction temperatures (0–25°C for coupling), solvent purity, and stoichiometric ratios are critical for yield optimization .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are used to confirm the molecular structure. For example, the pyridinyl protons appear as distinct aromatic signals at δ 7.5–8.5 ppm .

- Mass Spectrometry (ESI-MS/APCI-MS) : Validates the molecular ion peak (e.g., [M+H] or [M-H]) and fragmentation patterns .

- HPLC : Determines purity (>95% in most cases) with retention times (e.g., 12–13 minutes using C18 columns) and UV detection .

Q. What in vitro assays are commonly used to evaluate the antimicrobial activity of this compound?

- Methodological Answer :

- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria in Mueller-Hinton broth .

- Time-Kill Kinetics : Assess bactericidal effects over 24 hours at 2× MIC .

- Nematode Survival Models : Use Caenorhabditis elegans infected with methicillin-resistant S. aureus (MRSA) to evaluate in vivo efficacy .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize inhibitory activity against Ca/calmodulin targets?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -CF) on the benzamide moiety to enhance binding affinity. Fluorine at the ortho position improves steric complementarity with hydrophobic enzyme pockets .

- Oxadiazole Modifications : Replace pyridinyl with bulkier groups (e.g., cyclohexyl) to test steric effects on enzyme inhibition .

- Crystallographic Analysis : Co-crystallize the compound with calmodulin to identify key interactions (e.g., hydrogen bonds with Thr79 or hydrophobic contacts with Phe92) .

Q. What in silico strategies predict the binding mode and pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like sterol 14α-demethylase (CYP51). The oxadiazole ring often forms π-π interactions with heme cofactors .

- ADMET Prediction : Tools like SwissADME calculate logP (aim for <5), solubility, and CYP450 inhibition. Fluorine substituents reduce logP, enhancing bioavailability .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess conformational changes in the binding pocket .

Q. How do structural modifications influence resistance profiles against antibiotic-resistant pathogens?

- Methodological Answer :

- Resistance Profiling : Compare MIC values against wild-type and efflux pump-overexpressing strains (e.g., E. coli TolC mutants) to assess resistance mechanisms .

- Synergy Studies : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to test for restored activity against β-lactam-resistant strains .

- Metabolic Stability : Incubate with liver microsomes to evaluate oxidative metabolism; fluorinated derivatives often exhibit longer half-lives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC values for enzyme inhibition?

- Methodological Answer :

- Assay Conditions : Standardize parameters (e.g., ATP concentration in kinase assays or pH in phosphatase tests). For example, Ca/calmodulin activity assays may vary in Ca ion concentration .

- Control Compounds : Use reference inhibitors (e.g., W-7 for calmodulin) to normalize data across studies .

- Statistical Validation : Apply ANOVA to compare results from multiple replicates or independent labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.